The synthesis of 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate triethylammonium salt typically involves several key steps:
This synthesis can be performed under controlled conditions to optimize yield and purity, often involving techniques such as high-performance liquid chromatography for purification.
The molecular structure of 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate triethylammonium salt features:
The structural formula can be represented as follows:
The compound exhibits photoreactive properties due to the presence of benzoyl groups, making it useful in studies involving light activation.
The chemical reactions involving this compound primarily revolve around its interactions with purinergic receptors:
The mechanism of action for 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate triethylammonium salt involves:
Studies indicate that this compound exhibits significantly higher potency than ATP itself (EC50 = 0.7 μM in HEK293 cells), making it a valuable tool for investigating purinergic signaling pathways .
Key physical and chemical properties include:
The applications of 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate triethylammonium salt are diverse and significant in biochemical research:
BzATP-TEA (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate triethylammonium salt) binds P2X7 receptors at an intersubunit ATP-binding pocket formed by residues from adjacent receptor subunits. Key residues include Lys64, Thr189, Asn292, Arg294, and Lys311 (from the upper body domain), which coordinate the triphosphate chain and adenine base of ATP analogues [2] [4]. The benzoylbenzoyl moiety at the 2'(3')-ribose position extends into a hydrophobic subpocket, enhancing affinity through van der Waals interactions with residues like Phe291 and Leu217 [2]. This binding stabilizes a U-shaped ATP configuration, critical for receptor activation [2].
Species-specific variations exist: Rat P2X7 requires Lys64 for high-affinity BzATP binding, while chicken P2X7 (with Thr64) shows reduced sensitivity. Human and mouse isoforms exhibit intermediate agonist efficacy due to polymorphisms in the dorsal fin domain (e.g., Arg276 in mice modulates ATP sensitivity but not BzATP binding) [2] [4]. Cryo-EM structures confirm that BzATP binding induces asymmetric conformational changes in the trimeric receptor, widening the central pore by 5–8 Å compared to the apo state [2].
Table 1: Key Binding Pocket Residues for BzATP-TEA in P2X7 Isoforms
| Residue | Role in BzATP Binding | Species Variability |
|---|---|---|
| Lys64 | Coordinates γ-phosphate | Substituted to Thr in chicken |
| Arg294 | Stabilizes benzoylbenzoyl group | Conserved in mammals |
| Thr189 | Hydrogen bonds with adenine | Substituted to Val in zebrafish |
| Phe291 | Hydrophobic interaction with Bz group | Polymorphic in human isoforms |
The 4-benzoylbenzoyl group on BzATP-TEA confers allosteric potentiation via two mechanisms:
Notably, the triethylammonium (TEA) counterion causes receptor-independent artifacts: TEA passively diffuses across membranes, undergoes intracellular protonation, and alkalinizes cytosolic pH (pHi). This elevates pHi by 0.3–0.5 units in osteoblasts and neurons, potentially confounding electrophysiological measurements of P2X7 activation [1] [3] [8]. Control experiments with equimolar TEA chloride are essential to distinguish receptor-specific effects [8].
Table 2: Molecular Properties Influencing BzATP-TEA Activity
| Component | Molecular Weight | Charge at pH 7.4 | Biological Effect |
|---|---|---|---|
| Benzoylbenzoyl-ATP | ~750 Da | −4 | High-affinity P2X7 agonism |
| Triethylammonium | 89 Da | +1 (protonated) | Cytosolic alkalinization (artifactual) |
| ATP (reference) | 507 Da | −4 | Low-potency P2X7 activation |
BzATP-TEA exhibits 30–100-fold higher potency than ATP across P2X7 isoforms. Half-maximal effective concentrations (EC₅₀) are 10–30 μM for BzATP-TEA vs. 300–3000 μM for ATP in recombinant rat and human receptors [2] [6]. This enhanced efficacy arises from:
Ion selectivity studies reveal BzATP-TEA enhances Ca²⁺ permeability (P꜀ₐ/Pₙₐ = 7.0 vs. 4.5 for ATP), critical for downstream signaling like NLRP3 inflammasome activation [6] [9]. Current facilitation—a hallmark of P2X7—is amplified by BzATP-TEA: Repeated applications increase open probability by 150% via TMEM16F-dependent recruitment of latent receptors [7].
Table 3: Functional Parameters of BzATP-TEA vs. ATP at P2X7 Receptors
| Parameter | BzATP-TEA | ATP | Experimental System |
|---|---|---|---|
| EC₅₀ | 10–30 μM | 300–3000 μM | HEK293-expressed rat P2X7 |
| Relative Ca²⁺ influx | 2.5-fold higher | Baseline | Fura-2 imaging in macrophages |
| Pore dilation threshold | <60 sec | >120 sec | YO-PRO-1 uptake assays |
| Current facilitation | 150% increase | 80% increase | Single-channel recordings |
BzATP-TEA’s actions extend beyond P2X7, activating P2X1–3 and P2Y receptors at >100 μM concentrations. Antagonist studies with TNP-ATP (P2X1,3 blocker) and A-438079 (P2X7-selective) confirm P2X7 specificity only at ≤30 μM [6] [10]. Thus, BzATP-TEA remains a potent but non-selective P2X7 agonist whose pharmacological effects require careful validation with receptor-specific antagonists and TEA controls.
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5